2-Bromo-4'-ethylpropiophenone
Overview
Description
2-Bromo-4’-ethylpropiophenone is an organic compound with the molecular formula C11H13BrO. It is characterized by a phenyl ring attached to a propiophenone group, substituted by a bromine atom at the 2-position and an ethyl group at the 4’-position. This compound is a versatile intermediate used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-ethylpropiophenone typically involves the bromination of 4’-ethylpropiophenone. The reaction is carried out by dissolving 4’-ethylpropiophenone in glacial acetic acid, followed by the addition of bromine. The reaction mixture is stirred at room temperature until the bromination is complete, resulting in the formation of 2-Bromo-4’-ethylpropiophenone .
Industrial Production Methods: Industrial production of 2-Bromo-4’-ethylpropiophenone follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-ethylpropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 2-amino-4’-ethylpropiophenone).
Reduction: 2-Bromo-4’-ethylpropiophenol.
Oxidation: 2-Bromo-4’-ethylbenzoic acid.
Scientific Research Applications
2-Bromo-4’-ethylpropiophenone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-ethylpropiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .
Comparison with Similar Compounds
2-Bromo-4’-methylpropiophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Methylpropiophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Propiophenone: The parent compound without any substituents on the phenyl ring.
Uniqueness: 2-Bromo-4’-ethylpropiophenone is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of diverse compounds.
Properties
IUPAC Name |
2-bromo-1-(4-ethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIZFOPIIXWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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